molecular formula C24H27NO5 B342198 Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342198
M. Wt: 409.5 g/mol
InChI Key: KFNNGRNKPUSTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a molecular formula of C24H27NO5. This compound is known for its unique chemical structure, which includes a dioxoisoindoline core and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylheptyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • 1-Methylheptyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • 1-Methylheptyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

octan-2-yl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H27NO5/c1-4-5-6-7-8-16(2)30-24(28)17-9-14-20-21(15-17)23(27)25(22(20)26)18-10-12-19(29-3)13-11-18/h9-16H,4-8H2,1-3H3

InChI Key

KFNNGRNKPUSTSX-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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